Rac-2-amino-2-(3-nitro-phenyl)-propan-1-ol
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-amino-2-(3-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c1-9(10,6-12)7-3-2-4-8(5-7)11(13)14/h2-5,12H,6,10H2,1H3 |
InChI Key |
AUTVJHZGHBFRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-nitrophenyl)propan-1-ol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the nitration of 2-amino-2-phenylpropan-1-ol to introduce the nitro group at the meta position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of 2-amino-2-(3-nitrophenyl)propan-1-ol may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(3-nitrophenyl)propan-1-one or 2-amino-2-(3-nitrophenyl)propanal.
Reduction: Formation of 2,2-diamino-3-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-amino-2-(3-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-nitrophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can influence its reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Positional Isomers
2-Amino-3-phenylpropan-1-ol Derivatives
- (S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4): This enantiopure compound has the amino group on C2 and a phenyl group on C3. Its molecular weight is 151.21 g/mol, with a linear structure (HOCH₂CH(C₆H₅)NH₂). The absence of a nitro group reduces its polarity compared to the target compound .
- D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1): A dextrorotatory isomer with a molecular weight of 151.20 g/mol and a melting point of 90–94°C. Unlike the nitro-substituted compound, its phenyl group is at C3, altering steric and electronic properties .
Nitro-Substituted Analogues
- 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS 2060024-73-7): The hydrochloride salt form of the target compound enhances solubility in polar solvents.
- (S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol (CAS 572923-22-9): Features a trifluoromethyl group instead of nitro. The electron-withdrawing CF₃ group (vs. Molecular weight: 219.20 g/mol .
Positional Isomers of Amino Alcohols
- DL-1-Amino-2-propanol (CAS 78-96-6): A simpler amino alcohol with the amino and hydroxyl groups on adjacent carbons (C1 and C2). Molecular weight: 75.10 g/mol, with a lower melting point (-2°C) due to reduced steric hindrance .
- 3-Amino-2-phenylpropan-1-ol (CID 11286566): The phenyl group is on C2 and the amino group on C3, creating a regioisomer of the target compound. Molecular formula: C₉H₁₃NO, with distinct hydrogen-bonding capabilities .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Key Observations :
- The nitro group in Rac-2-amino-2-(3-nitrophenyl)-propan-1-ol increases molecular weight and polarity compared to non-nitro analogues.
- Enantiopure isomers (e.g., D(+)-2-Amino-3-phenyl-1-propanol) exhibit higher melting points than racemic or simpler amino alcohols .
Reactivity and Functional Group Interactions
- Nitro Group Reactivity : The nitro substituent in the target compound can undergo reduction to form an amine or participate in electrophilic aromatic substitution. This contrasts with trifluoromethyl (in CAS 572923-22-9) or phenyl groups, which are less reactive .
- Hydrogen Bonding: The hydroxyl and amino groups enable intramolecular hydrogen bonding, influencing solubility and crystallinity. In DL-1-Amino-2-propanol, shorter carbon chains reduce such interactions, leading to lower melting points .
Biological Activity
Rac-2-amino-2-(3-nitro-phenyl)-propan-1-ol, a chiral compound with the molecular formula C9H12N2O3, exhibits a range of biological activities that are currently under investigation. This compound is characterized by the presence of an amino group and a nitro group on a phenyl ring, which contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The structural features of this compound include:
- Amino Group : Contributes to potential interactions with biological receptors.
- Nitro Group : Known for its role in pharmacological activity, including enzyme inhibition and receptor binding.
The compound is often encountered in its hydrochloride salt form, enhancing its solubility and bioavailability in biological systems.
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The presence of the nitro group allows for interactions with nucleophilic sites on proteins, potentially leading to significant alterations in enzyme activity. This characteristic is crucial for developing therapeutic agents targeting specific enzymatic pathways.
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory effects. Nitro compounds have been shown to modulate inflammatory responses by interacting with signaling pathways involved in inflammation. The nitro group may enhance the pharmacokinetics of the compound, making it a candidate for treating inflammatory diseases .
3. Antimicrobial Activity
This compound has demonstrated potential antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to the following mechanisms:
- Nitro Group Reduction : The nitro group can undergo enzymatic reduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules.
- Receptor Binding : The amino group facilitates binding to various receptors, potentially altering signaling cascades within cells.
- Inhibition of Pathways : By inhibiting specific enzymes or pathways, this compound may exert therapeutic effects in conditions such as inflammation or infection.
Future Directions in Research
Ongoing research aims to further elucidate the specific interactions and pathways involved in the biological effects of this compound. Understanding these mechanisms will be crucial for developing targeted therapies and optimizing the compound's efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
